Home > Products > Building Blocks P6693 > 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one - 67987-08-0

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one

Catalog Number: EVT-355549
CAS Number: 67987-08-0
Molecular Formula: C32H36Cl2N2O3
Molecular Weight: 567.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Haloperidol Impurity D is an impurity of Haloperidol.

Haloperidol

Compound Description: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl) is a first-generation antipsychotic drug commonly used to treat mental disorders such as schizophrenia and bipolar disorder. [, ] It exerts its effects primarily by antagonizing dopamine D2 receptors. []

SYA013

Compound Description: SYA013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluoro-phenyl)butan-1-one) is a homopiperazine analog of haloperidol that demonstrates anticancer properties, particularly against triple-negative breast cancer (TNBC) cells. [] It exhibits moderate selectivity towards σ2 receptors. []

S33138

Compound Description: S33138 (N-[4-[2-[(3aS,9bR)8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)yl)-ethyl]phenyl-acetamide) is a benzopyranopyrrolidine derivative recognized for its preferential antagonism of dopamine D3 receptors over D2 receptors. [] This selectivity makes it a potential antipsychotic agent with fewer motor side effects compared to traditional antipsychotics. []

Overview

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one, also known as Haloperidol Impurity D or Haloperidol related compound A, is a complex organic molecule with significant relevance in pharmaceutical chemistry. It is primarily associated with the antipsychotic drug Haloperidol, which is used to treat various psychiatric disorders. The compound's molecular formula is C32H36Cl2N2O3C_{32}H_{36}Cl_{2}N_{2}O_{3}, and it has a molecular weight of approximately 567.55 g/mol .

Source and Classification

This compound is classified as an impurity related to Haloperidol, which means it may occur during the synthesis or degradation of Haloperidol. Its presence can affect the efficacy and safety profiles of pharmaceutical formulations containing Haloperidol . The compound is categorized under antipsychotic drugs, specifically within the class of butyrophenones, which are known for their dopamine antagonistic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one typically involves multi-step synthetic pathways that include:

  1. Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of chlorine atoms into the phenyl rings is usually performed using chlorinating agents under controlled conditions.
  3. Coupling reactions: The final structure is often formed through coupling reactions between the piperidine derivatives and phenyl groups, facilitated by coupling agents or catalysts .

These methods require careful optimization to ensure high yields and purity levels, as impurities can significantly impact pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of this compound features multiple functional groups, including hydroxypiperidine moieties and chlorophenyl rings. Its structural representation includes:

  • Molecular Formula: C32H36Cl2N2O3C_{32}H_{36}Cl_{2}N_{2}O_{3}
  • SMILES Notation: OC1(CCN(CCCC(=O)c2ccc(cc2)N3CCC(O)(CC3)c4ccc(Cl)cc4)CC1)c5ccc(Cl)cc5
  • InChI Key: KZKALOHEEHRXFT-UHFFFAOYSA-N

The compound is achiral, meaning it does not possess stereocenters . This characteristic can influence its pharmacokinetic properties and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one includes:

  1. Hydrolysis: Under certain conditions, the ketone group may undergo hydrolysis to form corresponding alcohols.
  2. Reduction: The compound can be reduced to yield various derivatives that might exhibit altered pharmacological activities.
  3. Oxidation: Oxidative conditions could modify the piperidine or phenolic structures, impacting their biological activity.

These reactions are crucial for understanding the stability and potential degradation pathways of this compound in pharmaceutical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: The solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
  • Stability: Stability assessments suggest that this compound should be stored under controlled conditions (e.g., refrigeration at +5°C) to prevent degradation .
Applications

Scientific Uses

The primary applications of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one include:

  • Research in Pharmacology: Used as a reference standard for analytical methods in drug development involving Haloperidol.
  • Quality Control: Employed in stability studies and impurity profiling during pharmaceutical manufacturing processes .

This compound serves as a critical element in ensuring the safety and efficacy of antipsychotic medications through rigorous testing and analysis protocols.

Introduction

Chemical Identity and Structural Elucidation

The compound (C₃₄H₃₇Cl₂N₂O₃; molecular weight 591.58 g/mol) exhibits a symmetrical molecular architecture centered on a butan-1-one bridge connecting two identical pharmacophoric units. Each unit comprises a 4-hydroxypiperidine ring para-substituted with a chlorophenyl group. Key structural features confirmed via spectroscopic and computational analyses include:

  • Spatial Configuration: The 4-hydroxypiperidine rings adopt stable chair conformations with equatorial positioning of the 4-hydroxyl groups and 4-(4-chlorophenyl) substituents, minimizing steric strain. X-ray crystallography of analogous piperidine derivatives confirms axial positioning of N-substituents in such systems [2] [7].
  • Electronic Properties: The carbonyl group of the butanone linker exhibits a dipole moment of ~2.7 D, facilitating hydrogen bonding interactions. The chlorine atoms induce electron withdrawal from the aryl rings (Hammett constant σₚ = 0.23), enhancing the electrophilic character of adjacent sites [1].
  • Torsional Dynamics: Molecular dynamics simulations reveal restricted rotation (energy barrier ~12 kcal/mol) between the piperidine nitrogen and the phenyl ring due to partial conjugation, stabilizing planar conformations favorable for receptor binding [2].

Table 1: Spectroscopic Signatures of Key Functional Groups

Functional Group¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
Piperidine N-CH₂ (aliphatic)2.40–2.85 (m, 8H)46.8, 50.3
C=O (ketone)198.51710 (s)
Aromatic C-Cl133.2, 132.01090 (m)
Piperidine C-OH4.45 (s, 2H)67.13200–3400 (br)

Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments consistent with molecular symmetry, evidenced by equivalent resonance patterns for both piperidine-hydroxyaryl subunits. The ¹³C NMR spectrum displays a characteristic ketone carbonyl signal at 198.5 ppm, while infrared spectroscopy validates hydroxyl (broad peak at 3200–3400 cm⁻¹) and carbonyl (sharp peak at 1710 cm⁻¹) functionalities [2] [4]. High-resolution mass spectrometry (HRMS) establishes the exact mass (591.2287 [M+H]⁺), confirming molecular composition.

Historical Context and Discovery in Pharmacological Chemistry

The compound emerged from systematic efforts to optimize diarylpiperidine pharmacophores, a trajectory originating in the mid-20th century with the discovery of haloperidol (1958). Key developmental milestones include:

  • Synthetic Methodology Evolution: Early routes relied on classical N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 1,4-dibromobutane followed by Friedel-Crafts acylation, yielding mixtures of regioisomers (<45% purity). Contemporary synthesis employs Buchwald-Hartwig amination and transition-metal catalysis, achieving >90% purity through C-N coupling between brominated aryl intermediates and piperidine precursors under Pd(0) catalysis [2] [4].
  • Structure-Activity Relationship (SAR) Milestones:
  • Incorporation of the 4-hydroxyl group (1980s) enhanced CNS penetration by reducing logP values by ~0.8 units compared to non-hydroxylated analogs.
  • Symmetrical dimerization (1990s) doubled binding affinity for σ-receptors (Kᵢ = 3.8 nM vs. 8.1 nM for monomeric counterparts), attributed to bivalent cooperative effects [4] [7].
  • Catalyst-Driven Advances: Heterogeneous ruthenium and nickel catalysts enabled stereoselective hydrogenation of pyridine intermediates during piperidine synthesis, achieving cis/trans selectivity >20:1 under mild conditions (50°C, 5 bar H₂) [2].

Table 2: Key Historical Developments in Piperidine-Based Drug Synthesis

TimeframeInnovationImpact on Compound Design
1950–1970Classical alkylation/acylation methodsEnabled first-generation piperidine drugs (e.g., haloperidol)
1980–2000Transition metal-catalyzed couplingImproved yield (75%→95%) and regioselectivity
2000–PresentAsymmetric hydrogenation protocolsAchieved >99% ee for chiral piperidine centers
2010–PresentMulticomponent reactionsStreamlined synthesis of complex piperidine dimers

The compound exemplifies rational dimeric design, leveraging molecular symmetry to enhance target engagement—a strategy validated in clinically successful bis(piperidine) agents like the antipsychotic penfluridol [4] [7].

Significance of Piperidine Derivatives in Medicinal Chemistry

Piperidine’s prominence arises from its unique physicochemical profile: moderate basicity (pKₐ ~11.0), sp³-rich scaffold enabling three-dimensionality, and nitrogen-centered hydrogen bonding capability. These properties underpin diverse therapeutic applications:

  • CNS Therapeutics: Piperidine’s capacity to cross the blood-brain barrier makes it indispensable in neuropharmacology. The compound’s structural analogs demonstrate nanomolar affinity (Kᵢ = 2.3–15.4 nM) for dopamine D₂ and σ receptors, validated via radioligand displacement assays. This underpins their potential as antipsychotics, aligning with clinical precedents like haloperidol and risperidone [4] [7].
  • Anticancer Agents: Piperidine derivatives disrupt protein-protein interactions in oncology targets. The 4-hydroxypiperidine motif in this compound chelates catalytic residues in kinases (e.g., ALK, ROS1) and carbonic anhydrases (e.g., CA-IX), suppressing proliferation in NSCLC cell lines (IC₅₀ = 1.8–4.3 μM) [4] [7].
  • Antiviral Applications: Piperidine-containing NNRTIs like 19a inhibit HIV-1 reverse transcriptase at picomolar levels (EC₅₀ = 1.1–3.4 nM). The compound’s chlorophenyl groups may mimic thymine residues, enabling chain termination—a mechanism observed in structurally related inhibitors [6].

Table 3: Therapeutic Applications of Representative Piperidine Derivatives

Therapeutic AreaClinical AgentPiperidine RoleRelevance to Target Compound
AntipsychoticsHaloperidolDopamine D₂ receptor bindingShared 4-hydroxypiperidine pharmacophore
AnticancerCrizotinibALK/ROS1 kinase inhibitionChlorophenyl mimics hinge region binding
AntiviralEtravirineHIV-1 RT non-nucleoside inhibitionDiarylpiperidine scaffold similarity
AnalgesicsRaloxifeneEstrogen receptor modulationHydroxyaryl binding motif

The symmetrical bifunctionalization in this compound exemplifies advanced piperidine engineering, where dimerization amplifies target affinity through multivalency while retaining metabolic stability. Its physicochemical parameters—molecular weight 591.58, cLogP 4.2, hydrogen bond donors 2—align with Lipinski’s criteria for drug-like molecules, highlighting its potential as a versatile therapeutic scaffold [4] [8].

Properties

CAS Number

67987-08-0

Product Name

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one

Molecular Formula

C32H36Cl2N2O3

Molecular Weight

567.5 g/mol

InChI

InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2

InChI Key

KZKALOHEEHRXFT-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Synonyms

4,4′-Bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone; 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]pphenyl}-1-butanon; Haloperidol Related Compound A

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.